

Nopyl Acetate: A Technical Review of its Synthesis, Properties, and Research Landscape

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nopyl acetate*

Cat. No.: B1679847

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nopyl acetate is a monoterpenoid ester recognized for its characteristic sweet, woody, and fruity aroma.^{[1][2]} Chemically, it is the acetate ester of nopol, a primary alcohol derived from β -pinene, a major component of turpentine.^[3] While extensively utilized in the fragrance and cosmetics industries as a substitute for linalyl acetate, its broader applications and biological activities remain a subject of limited investigation.^[3] This technical guide provides a comprehensive review of the current research on **Nopyl acetate**, focusing on its synthesis, physicochemical properties, and the existing, albeit limited, toxicological data. A significant gap in the literature exists concerning its potential pharmacological activities, presenting an opportunity for future research and development. This document aims to be a core resource for professionals interested in exploring the full potential of this readily available terpene derivative.

Physicochemical Properties

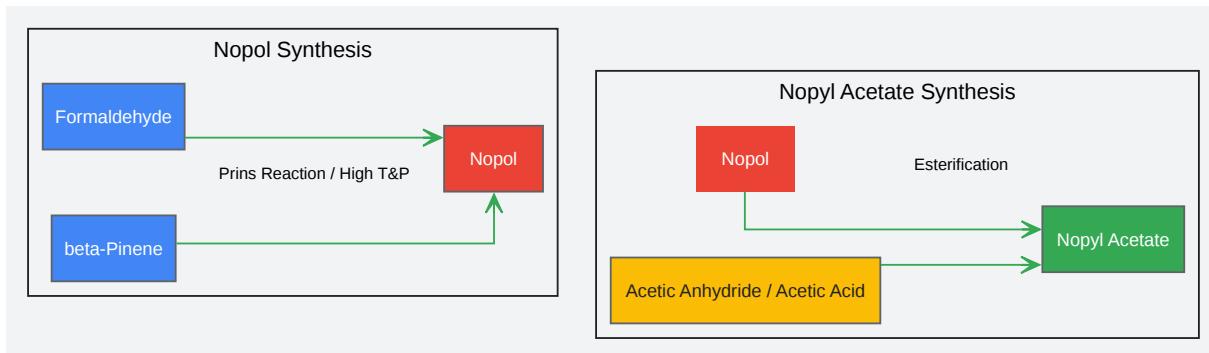
Nopyl acetate is a colorless to pale yellow liquid with a molecular formula of C₁₃H₂₀O₂ and a molecular weight of 208.30 g/mol.^{[4][5]} It is characterized by its pleasant odor, which is described as sweet, woody, fruity, and slightly herbaceous.^{[1][2]} A summary of its key physicochemical properties is presented in Table 1.

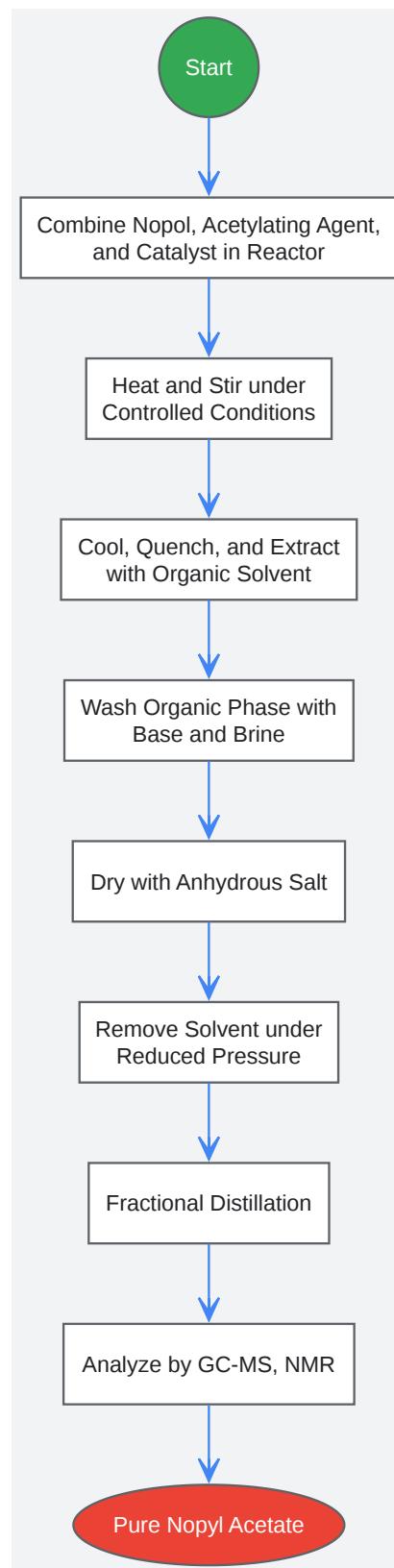
Table 1: Physicochemical Properties of **Nopyl Acetate**

Property	Value	Reference(s)
Molecular Formula	C13H20O2	[4][5]
Molecular Weight	208.30 g/mol	[4][5]
Appearance	Colorless to pale yellow liquid	[1][6]
Odor	Sweet, woody, fruity, floral, herbaceous	[1][2]
Boiling Point	253 °C (at 760 mmHg)	[7]
Flash Point	>100 °C (>212 °F)	[8]
Density	0.979 - 0.987 g/cm³ at 20°C	[6]
Refractive Index	1.470 - 1.478 at 20°C	[6]
Solubility	Soluble in alcohol, slightly soluble in water (19 mg/L)	[9][10]
Purity (typical)	> 98%	[11]
Optical Rotation	-35° to -25°	[10]

Synthesis of Nopyl Acetate

The primary route for synthesizing **Nopyl acetate** is through the esterification of nopol with an acetylating agent, typically acetic anhydride or acetic acid. Nopol itself is synthesized from β -pinene.[3] Various catalytic systems and reaction conditions have been explored to optimize the yield and purity of the final product.


Synthesis of the Precursor: Nopol


Nopol is commercially produced from β -pinene, a renewable raw material obtained from turpentine. The synthesis of nopol from β -pinene can be achieved through several methods:

- Prins Reaction: This is a common method involving the reaction of β -pinene with formaldehyde (or its equivalents like paraformaldehyde or 1,3,5-trioxane) in the presence of an acid catalyst.[3]

- Hot-pressing Method: This method involves the reaction of β -pinene and formaldehyde under high temperature and pressure. It is reported to produce fewer by-products and result in a higher yield compared to other methods.[\[3\]](#)
- $ZnCl_2$ -catalyzed Method: This method utilizes zinc chloride as a catalyst for the reaction between β -pinene and a formaldehyde source. However, it is noted to generate more by-products.[\[3\]](#)

The following diagram illustrates the general synthesis pathway from β -pinene to **Nopyl acetate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. berjeinc.com [berjeinc.com]
- 2. perfumersworld.com [perfumersworld.com]
- 3. foreverest.net [foreverest.net]
- 4. NOPYL ACETATE [studio.dsm-firmenich.com]
- 5. Nopyl acetate | C13H20O2 | CID 929336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. directpcw.com [directpcw.com]
- 7. (1R)-(-)-nopyl acetate, 35836-72-7 [thegoodsentscompany.com]
- 8. ScenTree - Nopyl acetate (CAS N° 128-51-8) [scentree.co]
- 9. nopyl acetate, 128-51-8 [thegoodsentscompany.com]
- 10. NOPYL ACETATE [ventos.com]
- 11. Nopyl Acetate | Takasago International Corporation [takasago.com]
- To cite this document: BenchChem. [Nopyl Acetate: A Technical Review of its Synthesis, Properties, and Research Landscape]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1679847#literature-review-on-nopyl-acetate-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com